molecular formula C12H11NO7 B1665281 Ascorbyl nicotinate CAS No. 81489-64-7

Ascorbyl nicotinate

Número de catálogo: B1665281
Número CAS: 81489-64-7
Peso molecular: 281.22 g/mol
Clave InChI: ZSKHEZJGIUMLQK-IONNQARKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ascorbyl nicotinate is a bioactive chemical.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing and characterizing ascorbyl nicotinate in a laboratory setting?

  • Answer : Synthesis should involve selecting stoichiometric ratios of ascorbic acid and nicotinic acid under controlled pH (e.g., 4–6) and temperature (e.g., 25–40°C) to optimize esterification efficiency. Purification via column chromatography or recrystallization is critical to isolate the compound. Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Ensure reproducibility by documenting reaction conditions, solvent systems, and characterization protocols in detail .

Q. How can researchers assess the stability of this compound under varying physiological conditions?

  • Answer : Design accelerated stability studies using buffers (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma) and temperatures (4°C, 25°C, 37°C). Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λmax for ascorbyl moiety) or HPLC . Include control samples (e.g., ascorbic acid alone) to differentiate hydrolysis of the ester bond from oxidative degradation. Statistical analysis (e.g., Arrhenius plots) can predict shelf-life .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s antioxidant activity?

  • Answer : Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity relative to ascorbic acid. Include dose-response curves (0.1–100 µM) and calculate IC50 values. Validate results with cell-based models (e.g., HUVEC or HaCaT cells exposed to oxidative stress inducers like H2O2) and measure biomarkers (e.g., glutathione levels, ROS production via fluorescent probes). Replicate experiments in triplicate to ensure statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Answer : Conduct a systematic review of existing studies (e.g., via PRISMA guidelines ) to identify variables affecting bioavailability, such as administration route (oral vs. topical), formulation (nanoparticles vs. free compound), or analytical methods (LC-MS vs. fluorometry). Perform comparative pharmacokinetic studies in animal models (e.g., Sprague-Dawley rats) with standardized protocols, including blood/plasma sampling at fixed intervals and non-compartmental analysis for AUC and Cmax calculations .

Q. What experimental designs are optimal for elucidating the mechanism of this compound’s transdermal transport?

  • Answer : Use Franz diffusion cells with ex vivo human or porcine skin to measure permeation kinetics. Compare passive diffusion with active transport inhibitors (e.g., MCT or SLC transporter blockers). Validate findings with confocal microscopy using fluorescently labeled this compound. For mechanistic depth, employ siRNA knockdowns of candidate transporters (e.g., SMCT1 or MCT1) in keratinocyte monolayers and quantify transport efficiency via LC-MS .

Q. How should researchers approach conflicting in vivo data on this compound’s dual antioxidant-prooxidant effects?

  • Answer : Design dose- and time-dependent studies in animal models (e.g., zebrafish or murine oxidative stress models) to identify threshold concentrations where prooxidant activity emerges. Measure redox biomarkers (e.g., 8-OHdG for DNA damage, TBARS for lipid peroxidation) alongside antioxidant enzymes (SOD, CAT). Use multivariate regression to correlate outcomes with tissue-specific accumulation patterns (e.g., liver vs. skin). Reconcile discrepancies by standardizing experimental conditions (e.g., diet, light exposure) across labs .

Q. What strategies can minimize bias when analyzing this compound’s synergistic effects with other antioxidants?

  • Answer : Implement blinded randomized trials in cell culture or animal models. Use factorial designs to test combinations (e.g., this compound + α-tocopherol) and isolate interaction effects via isobolographic analysis . Validate synergy with Chou-Talalay combination indices . Include negative controls (vehicle-only) and positive controls (individual antioxidants). Publish raw data and statistical code to enhance reproducibility .

Q. Methodological Frameworks

  • For literature reviews : Follow PICOT (Population: cell/animal model; Intervention: this compound dose; Comparison: control/alternative treatment; Outcome: biomarker; Time: exposure duration) to structure research questions and align search strategies with MEDLINE/Google Scholar keywords (e.g., "this compound AND pharmacokinetics") .
  • For experimental replication : Adhere to ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding. Share protocols via platforms like Protocols.io .

Propiedades

Número CAS

81489-64-7

Fórmula molecular

C12H11NO7

Peso molecular

281.22 g/mol

Nombre IUPAC

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] pyridine-3-carboxylate

InChI

InChI=1S/C12H11NO7/c14-5-7(15)9-10(8(16)12(18)19-9)20-11(17)6-2-1-3-13-4-6/h1-4,7,9,14-16H,5H2/t7-,9+/m0/s1

Clave InChI

ZSKHEZJGIUMLQK-IONNQARKSA-N

SMILES

C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O

SMILES isomérico

C1=CC(=CN=C1)C(=O)OC2=C(C(=O)O[C@@H]2[C@H](CO)O)O

SMILES canónico

C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ascorbyl nicotinate;  COS-CB3; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Ascorbyl nicotinate
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Ascorbyl nicotinate
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Ascorbyl nicotinate
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Ascorbyl nicotinate
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Ascorbyl nicotinate
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Ascorbyl nicotinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.